1-(2-Fluorophenyl)-4-piperidinamine oxalate
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Overview
Description
The compound “1-(2-Fluorophenyl)-4-piperidinamine oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and increase water solubility . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, as fluorine is a small atom with high electronegativity that can form stable bonds with carbon .
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. Piperidine derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, stability, and reactivity could be influenced by the presence of the piperidine ring, the fluorophenyl group, and the oxalate moiety .Scientific Research Applications
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Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones .
- Method : The method involves the use of N-nitroso-2-fluorophenylglycines in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results : The sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .
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Synthesis of 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane)
- Field : Medicinal Chemistry
- Application : Fluorolintane is a research chemical that has been reported to have dissociative effects .
- Method : The synthesis and analytical characterization of fluorolintane and its five isomers were carried out. The differentiation between each set of three isomers was possible under a variety of experimental conditions including GC chemical ionization triple quadrupole tandem mass spectrometric analysis of the [M + H – HF]+ species .
- Results : The MS method revealed distinct formation of product ions for each of the six investigated substances .
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEZRZHWLUCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-piperidinamine oxalate |
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